
3-Aminothiobenzamide
Overview
Description
3-amino Benzthioamide: is a synthetic intermediate that is useful in pharmaceutical synthesis. It is also known as 3-aminobenzenecarbothioamide. This compound is characterized by the presence of an amino group and a thioamide group attached to a benzene ring. It has a molecular formula of C7H8N2S and a molecular weight of 152.22 g/mol .
Mechanism of Action
Target of Action
3-Aminothiobenzamide is primarily an inhibitor of poly ADP ribose polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
The compound interacts with its target, PARP, by binding to it and preventing it from using up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . The structure of 3-aminobenzamide is similar to that of NAD+, which allows it to bind to PARP .
Biochemical Pathways
When PARP is activated, it rapidly uses up stores of NAD+ in the cell as it performs DNA repair . This can lead to a depletion of ATP in the cell, which can result in cell death . By inhibiting PARP, 3-aminobenzamide can prevent this depletion of ATP and potentially prevent cell death .
Pharmacokinetics
The compound is known to be soluble in water, ethanol, and dmso , which could potentially influence its bioavailability.
Result of Action
The inhibition of PARP by 3-aminobenzamide can lead to a prevention of cell death caused by the depletion of ATP . This could potentially make 3-aminobenzamide useful as an anticancer drug, as PARP is often a target of cancer therapy .
Biochemical Analysis
Biochemical Properties
3-Aminothiobenzamide is known to interact with various enzymes, proteins, and other biomolecules. It is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The structure of this compound is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .
Cellular Effects
The effects of this compound on cells are significant. When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . Low levels of NAD+ deplete the amount of ATP found in the cell which can lead to cell death . Therefore, this compound, by inhibiting PARP, can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PARP. The structure of this compound is similar to that of NAD+, allowing it to bind to PARP and prevent it from using up NAD+ . This inhibits the enzyme’s activity, leading to changes in gene expression and potentially exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the effects of biochemical compounds can vary over time, ranging from milliseconds (response time) to years (lifetime)
Metabolic Pathways
Given its role as a PARP inhibitor, it is likely involved in pathways related to DNA repair and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino Benzthioamide can be achieved through various methods. One common method involves the reaction of aromatic aldehydes with thiourea in the presence of a catalyst. The reaction typically requires high temperatures and can be facilitated by ultrasound irradiation to reduce reaction time . Another method involves the reaction of aromatic nitriles with thioacetic acid in the presence of calcium hydride .
Industrial Production Methods: In industrial settings, the production of 3-amino Benzthioamide often involves the use of thionating reagents such as phosphorus pentasulfide or ammonium phosphorodithioate. These reagents facilitate the conversion of amides to thioamides under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3-amino Benzthioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
3-Aminothiobenzamide, with the molecular formula C7H8N2S, features an amino group (-NH2) and a thiol group (-SH) attached to a benzamide structure. This unique combination of functional groups contributes to its reactivity and biological activity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death.
- Case Study : In a study published in Cancer Letters, this compound was shown to enhance the efficacy of chemotherapeutic agents in breast cancer models by inhibiting the NF-kB pathway, which is often upregulated in cancer cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.
- Case Study : A study demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Role in Enzyme Inhibition
This compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways.
- Data Table: Enzyme Inhibition Studies
Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
---|---|---|---|
Carbonic Anhydrase II | Competitive | 12.5 | Journal of Medicinal Chemistry |
Dipeptidyl Peptidase IV | Non-competitive | 8.0 | Bioorganic & Medicinal Chemistry |
Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various bacterial strains.
- Case Study : Research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential use as an antimicrobial agent .
Potential Applications in Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound for new drug development. Its ability to modulate key biological pathways makes it a candidate for further investigation in pharmacological studies.
Comparison with Similar Compounds
Thioacetamide: Similar in structure but with a simpler alkyl group instead of the aromatic ring.
Thiourea: Contains a similar thioamide group but lacks the aromatic ring.
Benzothioamide: Similar structure but without the amino group.
Uniqueness: 3-amino Benzthioamide is unique due to the presence of both an amino group and a thioamide group attached to a benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
Biological Activity
3-Aminothiobenzamide (3-ATB) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of the biological activity of 3-ATB, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a thiobenzamide moiety. Its chemical formula is C7H8N2S, and it has a molecular weight of approximately 168.22 g/mol. The structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Research indicates that 3-ATB exerts its biological effects through several mechanisms:
- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : 3-ATB acts as an inhibitor of PARP-1, an enzyme involved in DNA repair processes. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
- Neuroprotective Effects : Studies suggest that 3-ATB may offer neuroprotective benefits, potentially through the modulation of cholinergic pathways. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .
Anticancer Activity
This compound has been evaluated for its anticancer properties against various cancer cell lines. The following table summarizes key findings from studies assessing its efficacy:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 10.2 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 15.0 | PARP inhibition leading to DNA damage |
These results indicate that 3-ATB possesses significant anticancer activity, with varying efficacy across different cell types.
Neuroprotective Activity
In addition to its anticancer effects, 3-ATB has shown promise in neuroprotection:
- Cholinesterase Inhibition : Similar to other compounds in its class, 3-ATB exhibits inhibitory activity against acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling in the brain. This activity suggests potential applications in treating Alzheimer’s disease .
Case Studies
- Combination Therapy : A study investigated the use of 3-ATB in combination with standard chemotherapeutics in prostate cancer models. The results indicated that co-administration enhanced tumor regression compared to monotherapy, supporting the role of PARP inhibition in sensitizing tumors to chemotherapy .
- Neurodegenerative Disease Models : In animal models of Alzheimer’s disease, administration of 3-ATB resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegeneration .
Structure-Activity Relationship (SAR)
The biological activity of 3-ATB can be influenced by structural modifications:
Properties
IUPAC Name |
3-aminobenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWTUTBIHCNCKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366200 | |
Record name | 3-Aminothiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78950-36-4 | |
Record name | 3-Aminobenzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78950-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminothiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78950-36-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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